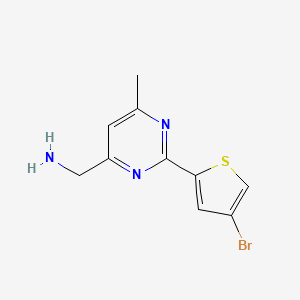

(2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine

Description

Properties

Molecular Formula |

C10H10BrN3S |

|---|---|

Molecular Weight |

284.18 g/mol |

IUPAC Name |

[2-(4-bromothiophen-2-yl)-6-methylpyrimidin-4-yl]methanamine |

InChI |

InChI=1S/C10H10BrN3S/c1-6-2-8(4-12)14-10(13-6)9-3-7(11)5-15-9/h2-3,5H,4,12H2,1H3 |

InChI Key |

VELOIYHYIYHUGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC(=CS2)Br)CN |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Method

This method is the most prevalent for synthesizing the target compound, involving the coupling of a 4-bromothiophene-2-yl derivative with a pyrimidine-based boronic acid or ester .

| Step | Reactants | Catalyst | Solvent | Conditions | Outcome |

|---|---|---|---|---|---|

| A. Preparation of 4-bromothiophene-2-yl halide | 4-bromothiophene | N/A | N/A | N/A | Halogenated thiophene derivative |

| B. Suzuki coupling | 4-bromothiophene-2-yl halide + 6-methylpyrimidine boronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Toluene, ethanol, or dioxane | Reflux at 80-110°C, presence of base (K₂CO₃ or NaOH) | Formation of the biaryl linkage, yielding the core structure |

This approach offers high regioselectivity and yields typically exceeding 70%, with reaction times ranging from 4 to 12 hours.

Alternative Nucleophilic Substitution and Cyclization Routes

In some protocols, the pyrimidine ring is constructed via cyclization of amidines or β-dicarbonyl compounds , followed by substitution reactions to introduce the bromothiophene moiety.

| Step | Reactants | Conditions | Notes |

|---|---|---|---|

| C. Pyrimidine ring formation | β-dicarbonyl compounds + urea derivatives | Acidic or basic reflux | Forms the pyrimidine core with methyl substitution at the 6-position |

| D. Substitution with bromothiophene | Bromothiophene derivatives | Nucleophilic substitution at the 2-position | Requires strong bases like sodium hydride or potassium tert-butoxide |

Specific Synthesis Protocols from Literature

Patent-Based Methodology (CN1467206A)

This patent describes a multi-step synthesis involving salifying reactions , cyanamide reactions , and condensation steps to produce pyrimidine derivatives, which can be adapted for the target compound.

Step 1: Salifying Reaction

Malononitrile reacts with hydrogen chloride in a composite solvent to form a malononitrile hydrochloride intermediate.Step 2: Cyanamide Reaction

Potassium hydroxide in water reacts with the intermediate, followed by addition of a cyanamide source (e.g., H₂NCN), leading to the formation of a substituted pyrimidine ring.Step 3: Condensation and Functionalization

The pyrimidine core undergoes further substitution with bromothiophene derivatives via nucleophilic aromatic substitution, facilitated by suitable catalysts and solvents.

Reaction Conditions and Yields

| Parameter | Details | Reference |

|---|---|---|

| Temperature | -25°C to 120°C | |

| Reaction Time | 1-10 hours | |

| Catalysts | Acidic or basic catalysts, Pd catalysts for coupling | , |

| Solvents | Dimethylformamide, dioxane, ethanol | , |

Yields from these processes are reported to range from 65% to 80% , depending on the specific reaction conditions and purity of starting materials.

Data Table: Summary of Preparation Methods

| Method Type | Key Reactants | Main Reaction Steps | Typical Conditions | Yield Range | Advantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 4-bromothiophene-2-yl halide + pyrimidine boronic acid | Cross-coupling | Reflux 80-110°C, Pd catalyst, base | 70-85% | High regioselectivity, mild conditions |

| Nucleophilic Substitution | Pyrimidine derivatives + bromothiophene | Substitution + cyclization | Reflux, strong base | 65-80% | Suitable for complex substitutions |

| Multi-step Synthesis (Patent) | Malononitrile, cyanamide, halogenated thiophene | Salifying, cyanamide reaction, condensation | -25°C to 120°C | 65-80% | High yield, scalable |

Notes on Reaction Optimization and Challenges

- Catalyst Selection: Palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are preferred for Suzuki coupling, providing high yields and selectivity.

- Solvent Choice: Polar aprotic solvents like dimethylformamide or dioxane enhance reaction rates.

- Temperature Control: Elevated temperatures facilitate coupling but require careful monitoring to prevent side reactions.

- Purification: Crystallization and chromatography are essential for obtaining high-purity final products.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

(2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

Industry: The compound may be used in the production of advanced materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of (2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

- (2-Methoxypyrimidin-4-yl)methanamine : Substitutes the bromothiophene group with a methoxy moiety, reducing steric bulk and electronic effects. Its similarity score to the target compound is 0.89 .

- This compound was studied computationally for binding interactions using the OPLS3 force field .

- O-[2-(1-Hydroxyethyl)-6-methylpyrimidin-4-yl] O-methyl O-hydrogen phosphorothioate: A diazinon degradation product with a phosphorothioate group, highlighting how substituents like hydroxyethyl influence reactivity and stability .

Physicochemical and Electronic Properties

- Steric Effects : The 6-methyl group on the pyrimidine ring introduces steric hindrance, which may affect binding kinetics relative to unmethylated analogues.

- Electronic Effects : Bromine’s electronegativity and thiophene’s aromaticity could enhance electronic interactions in target binding, contrasting with the electron-donating methoxy group .

Data Table: Comparative Analysis of Pyrimidinyl Methanamine Derivatives

Discussion

The bromothiophene and methyl groups in (2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine distinguish it from analogues by enhancing lipophilicity and steric effects, which are critical for drug design. Methoxy or chlorophenyl variants offer contrasting electronic profiles, while hydroxyethyl derivatives highlight stability trade-offs. Computational methods like density-functional theory (DFT) and molecular dynamics (e.g., OPLS3) are instrumental in predicting these compounds’ behavior, though experimental validation remains essential .

Biological Activity

The compound (2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine is a heterocyclic organic molecule that features a pyrimidine ring and a brominated thiophene moiety. Its unique structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including cancer and bacterial infections. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Structural Characteristics

The compound's structure can be summarized as follows:

- Pyrimidine Ring : A six-membered ring containing nitrogen atoms that can interact with biological targets.

- Thiophene Moiety : A five-membered ring containing sulfur, which enhances the compound's electronic properties.

- Bromination : The presence of a bromine atom may influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to (2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine exhibit significant antimicrobial properties. The brominated thiophene component has been associated with various antimicrobial activities, which may be enhanced by the pyrimidine structure.

Table 1: Comparison of Antimicrobial Activities of Related Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Thienopyrimidine Derivatives | Pyrimidine fused with thiophene | Antimicrobial, anticancer |

| Brominated Aromatic Amines | Aromatic ring with bromine substitution | Antimicrobial |

| Pyrimidinyl Thiophenes | Pyrimidine attached to thiophene | Diverse biological activities |

Anticancer Activity

Research has shown that compounds containing brominated thiophenes can modulate various biological pathways associated with cancer cell proliferation and survival. The unique structural features of (2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine may enhance its binding affinity to specific cancer-related targets.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the anticancer activity of similar compounds against various cancer cell lines. Results indicated that these compounds could induce apoptosis and inhibit cell cycle progression:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism of Action : Compounds demonstrated significant inhibition of cell growth through apoptosis induction and modulation of signaling pathways related to cell survival.

Mechanistic Insights

Understanding how (2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine interacts with biological targets is crucial for optimizing its therapeutic potential. Techniques such as molecular docking studies and in vitro assays provide insights into its mechanisms of action.

Interaction Studies

Molecular docking studies have suggested that the compound can effectively bind to key proteins involved in disease processes, potentially influencing their activity:

- Target Proteins : Kinases involved in cancer signaling pathways.

- Binding Affinity : High binding scores indicate strong interactions that could translate into biological efficacy.

Q & A

Q. How can theoretical frameworks guide the interpretation of this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Link SAR to concepts like Hammett constants (σ) for substituent effects or Topliss decision trees for lead optimization. For example, the bromine’s σ (-0.23) suggests moderate electron withdrawal, influencing receptor binding .

Experimental Design Considerations

Q. Q. What statistical models are appropriate for analyzing dose-dependent responses in in vivo studies?

Q. How can impurities in synthesized batches be systematically characterized and minimized?

- Methodological Answer :

- LC-MS/MS : Identify byproducts (e.g., dehalogenated derivatives).

- Process optimization : Reduce residual solvents via vacuum distillation or column chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.